Cas no 2138803-23-1 (1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)

1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
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- 2138803-23-1
- EN300-802494
- 1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene
- 1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene
-
- インチ: 1S/C9H5BrF3NO2/c10-4-3-6-1-2-7(9(11,12)13)5-8(6)14(15)16/h1-5H/b4-3+
- InChIKey: SRWOYQHCLIVAAT-ONEGZZNKSA-N
- ほほえんだ: Br/C=C/C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 294.94558g/mol
- どういたいしつりょう: 294.94558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 45.8Ų
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802494-0.25g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-802494-10.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-802494-5.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
Enamine | EN300-802494-0.1g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-802494-1.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-802494-2.5g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-802494-0.5g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-802494-0.05g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.05g |
$612.0 | 2024-05-21 |
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzeneに関する追加情報
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene: A Comprehensive Overview
The compound 1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene, with the CAS number 2138803-23-1, is a highly specialized aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromoethenyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of such multifunctional aromatic compounds in the development of advanced materials and pharmaceutical agents. The presence of the nitro group (-NO₂) is known to enhance the compound's reactivity, particularly in electrophilic substitution reactions. This makes it a valuable precursor in the synthesis of more complex molecules. Additionally, the trifluoromethyl group (-CF₃) contributes to the compound's stability and lipophilicity, which are desirable traits in drug design.
The bromoethenyl group (-CH₂CHBr-) introduces further complexity to the molecule. This group not only adds to the compound's reactivity but also serves as a versatile building block for various organic transformations. Recent research has demonstrated its utility in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it can be used to form biaryl structures with high efficiency. These findings underscore its potential in the field of medicinal chemistry, where precise control over molecular architecture is crucial.
In terms of synthesis, the compound can be prepared through a variety of methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. However, due to the sensitivity of certain functional groups, careful optimization of reaction conditions is necessary. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions.
The compound's physical properties are equally noteworthy. Its melting point and boiling point are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, which increase the molecule's rigidity and reduce its volatility. These properties make it suitable for applications that require thermal stability, such as in high-performance polymers or as intermediates in organic synthesis.
From an environmental perspective, understanding the fate and behavior of this compound is essential. Studies have shown that its persistence in environmental media is influenced by its chemical stability and resistance to microbial degradation. This information is critical for assessing its potential impact on ecosystems and guiding safe handling practices.
In conclusion, 1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene represents a fascinating example of how functional group diversity can lead to versatile chemical behavior. Its unique combination of reactivity, stability, and synthetic utility positions it as a valuable tool in modern chemistry. As research continues to uncover new applications and improve synthetic methodologies, this compound is likely to play an increasingly important role in both academic and industrial settings.
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